molecular formula C5H10N2O B1527864 2-Amino-3-methoxy-2-methylpropanenitrile CAS No. 792855-86-8

2-Amino-3-methoxy-2-methylpropanenitrile

Cat. No. B1527864
CAS RN: 792855-86-8
M. Wt: 114.15 g/mol
InChI Key: ZCDCBMIBQMEIQA-UHFFFAOYSA-N
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Description

2-Amino-3-methoxy-2-methylpropanenitrile is a chemical compound with the CAS Number: 792855-86-8. It has a molecular weight of 114.15 and is typically in liquid form .


Physical And Chemical Properties Analysis

2-Amino-3-methoxy-2-methylpropanenitrile is a liquid at room temperature . The boiling point was not found in the search results.

Scientific Research Applications

Photoinitiated Polymerization

Research has explored compounds with structures related to 2-Amino-3-methoxy-2-methylpropanenitrile for their potential in photoinitiated polymerization. For instance, the study of alkoxyamines bearing chromophore groups for photoiniferter applications has revealed significant advancements in nitroxide-mediated photopolymerization (NMP2), highlighting the potential of such compounds in developing controlled polymer growth processes (Guillaneuf et al., 2010).

Cross-Coupling Reactions

The application of nitrile templates in cross-coupling reactions for the arylation and methylation of specific organic compounds indicates the role similar compounds can play in synthetic chemistry. This includes the development of methods for meta-C–H arylation and methylation using nitrile templates, which could be relevant for compounds with similar functional groups (Wan et al., 2013).

Amination Reactions

The catalytic amination of alcohols over supported nickel catalysts, generating products with structures similar to 2-Amino-3-methoxy-2-methylpropanenitrile, demonstrates the compound's potential utility in chemical synthesis. The study on the amination of 1-methoxy-2-propanol to produce 2-amino-1-methoxypropane with high selectivity offers insights into reaction parameters that could affect the synthesis and application of similar aminonitrile compounds (Bassili & Baiker, 1990).

Controlled Polymerization

Another area of application is the controlled polymerization of methacrylates and styrene, as demonstrated by the use of specific alkoxyamines like Dispolreg 007. This suggests that compounds with similar functional groups could be explored for their regulatory capabilities in polymerization processes (Simula et al., 2019).

properties

IUPAC Name

2-amino-3-methoxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDCBMIBQMEIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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